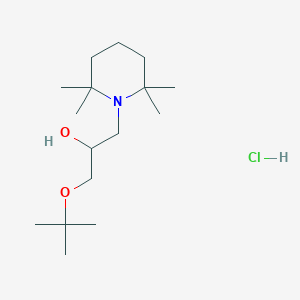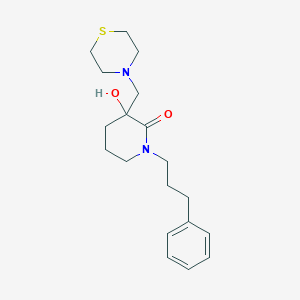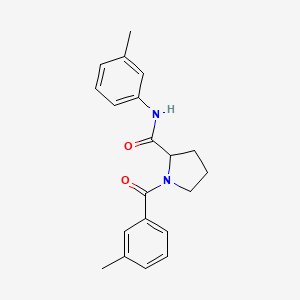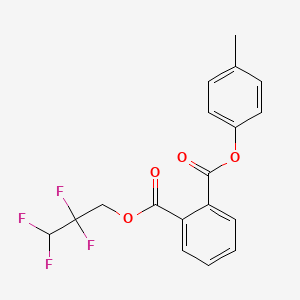
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride, also known as Tinuvin 765, is a chemical compound that belongs to the class of hindered amine light stabilizers (HALS). It is widely used in the field of polymer science as a UV stabilizer to protect the polymer from photodegradation. The use of Tinuvin 765 has increased in recent years due to its excellent performance and compatibility with various polymers.
Wirkmechanismus
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 acts as a radical scavenger, which means it can neutralize free radicals generated by UV radiation. It does this by donating a hydrogen atom to the free radical, which in turn forms a stable product that does not cause further damage to the polymer.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765. However, it has been reported that the compound is not toxic and does not cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 is its excellent UV stabilization properties, which make it a suitable candidate for use in various polymers. It is also compatible with a wide range of polymers and does not affect their physical or mechanical properties. However, one limitation is that 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 may not be effective in all polymer systems, and its performance may vary depending on the polymer composition and processing conditions.
Zukünftige Richtungen
There are several future directions for research on 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765. One area of interest is the development of new and improved UV stabilizers that can provide better performance and compatibility with various polymers. Another area of research is the investigation of the mechanism of action of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 and its interaction with different polymer systems. Additionally, there is a need for more studies on the environmental impact of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 and its degradation products.
Synthesemethoden
The synthesis of 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 involves the reaction of 2,2,6,6-tetramethylpiperidine with tert-butyl 2-chloroacetate in the presence of a base, followed by the reaction of the resulting intermediate with 2-hydroxy-3-chloro-propylamine. The final product is obtained by treating the intermediate with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 has been extensively studied for its UV stabilization properties in various polymers, including polyolefins, polyesters, polycarbonates, and polyamides. It has been shown to improve the weathering resistance and extend the service life of the polymer. In addition, 1-tert-butoxy-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride 765 has been used as a stabilizer in coatings, adhesives, and sealants.
Eigenschaften
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2.ClH/c1-14(2,3)19-12-13(18)11-17-15(4,5)9-8-10-16(17,6)7;/h13,18H,8-12H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPKENIDLYPCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1CC(COC(C)(C)C)O)(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylpropan-2-yl)oxy]-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)

![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)
![(4-chloro-2-methylphenyl)(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6119405.png)

![4-fluoro-N-[2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl]benzamide](/img/structure/B6119420.png)
![N-(5-{[(3-fluorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6119424.png)
![5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6119436.png)

![1-[isopropyl(methyl)amino]-3-[2-methoxy-5-({[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6119453.png)
![4-{[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6119469.png)